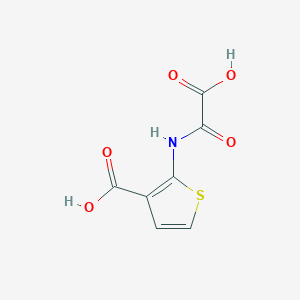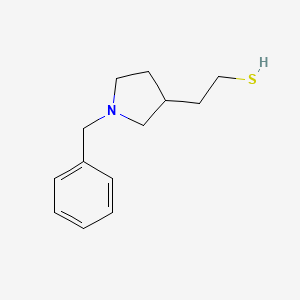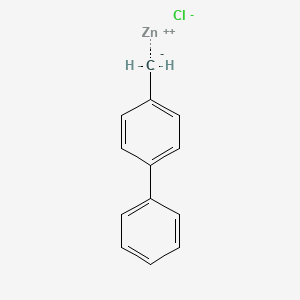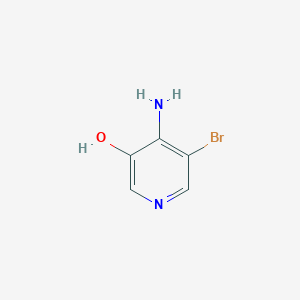
4-Amino-5-bromopyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-bromo-3-pyridinol is a heterocyclic organic compound with the molecular formula C5H5BrN2O It is a derivative of pyridine, featuring an amino group at the 4-position, a bromine atom at the 5-position, and a hydroxyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-bromo-3-pyridinol typically involves multi-step reactions starting from readily available pyridine derivatives. One common method includes the bromination of 2-aminopyridine followed by nitration and subsequent reduction to yield the desired compound .
Bromination: 2-Aminopyridine is dissolved in acetic acid and cooled. Bromine is added dropwise while maintaining the temperature below 20°C initially, then allowing it to rise to 50°C.
Nitration: The brominated product is then nitrated using sulfuric acid and nitric acid at low temperatures (0°C), followed by stirring at room temperature and then at 50-60°C.
Industrial Production Methods
Industrial production methods for 4-Amino-5-bromo-3-pyridinol would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and nitration steps, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-5-bromo-3-pyridinol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 4-amino-5-bromo-3-pyridone.
Reduction: Formation of 4-amino-3-pyridinol.
Substitution: Formation of various substituted pyridinol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Amino-5-bromo-3-pyridinol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of enzyme inhibitors or as a ligand in coordination chemistry.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Amino-5-bromo-3-pyridinol in biological systems involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
3-Pyridinol: Lacks the amino and bromine substituents, making it less reactive in certain chemical reactions.
5-Pyrimidinol: Contains a pyrimidine ring instead of a pyridine ring, which alters its chemical properties and reactivity.
2-Amino-5-bromo-3-pyridinol:
Uniqueness
4-Amino-5-bromo-3-pyridinol is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and potential for diverse applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C5H5BrN2O |
|---|---|
Peso molecular |
189.01 g/mol |
Nombre IUPAC |
4-amino-5-bromopyridin-3-ol |
InChI |
InChI=1S/C5H5BrN2O/c6-3-1-8-2-4(9)5(3)7/h1-2,9H,(H2,7,8) |
Clave InChI |
YPLXQKSRKGSBQK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C=N1)Br)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(8-(Chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13967849.png)

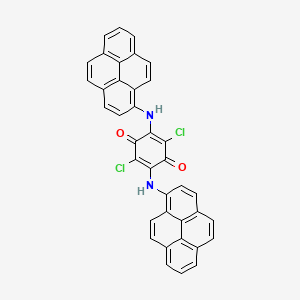
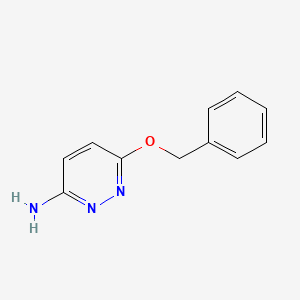
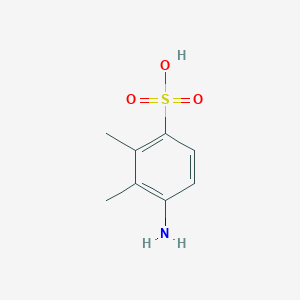
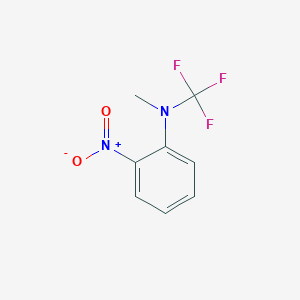
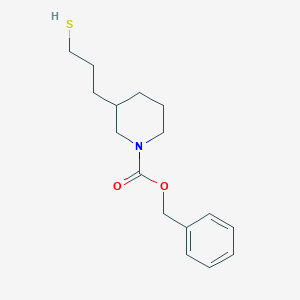
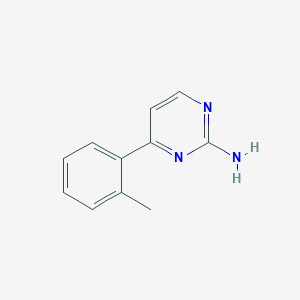
![5-Oxa-10-azatricyclo[7.1.0.0~4,6~]decane](/img/structure/B13967908.png)

